

Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)-4-methylpiperazine

Cat. No.: B1295415

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of **1-(2-Hydroxyethyl)-4-methylpiperazine**, a key intermediate in the pharmaceutical industry. The protocol outlined below is based on the common and efficient method of N-alkylation of 1-methylpiperazine with 2-chloroethanol.

Introduction

1-(2-Hydroxyethyl)-4-methylpiperazine is a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine ring, a methyl group, and a hydroxyethyl group, provides a versatile scaffold for creating complex molecules with desired pharmacological properties. The synthesis of this intermediate typically involves the reaction of N-methylpiperazine with haloethanols, such as 2-chloroethanol.^[1] This application note details a reliable protocol for this synthesis, including reaction conditions, purification, and characterization data.

Chemical Properties and Data

Below is a summary of the key chemical and physical properties of **1-(2-Hydroxyethyl)-4-methylpiperazine**.

Property	Value
CAS Number	5464-12-0
Molecular Formula	C ₇ H ₁₆ N ₂ O
Molecular Weight	144.22 g/mol
Appearance	Colorless to light yellow liquid
Purity	≥ 95%
Melting Point	39-41°C
Boiling Point	215-220 °C at 50 mm Hg
Storage Conditions	0-8 °C

Experimental Protocol

This protocol describes the synthesis of **1-(2-Hydroxyethyl)-4-methylpiperazine** from 1-methylpiperazine and 2-chloroethanol.

Materials and Reagents:

- 1-methylpiperazine
- 2-chloroethanol
- Sodium carbonate (Na₂CO₃)
- Toluene
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Deionized water

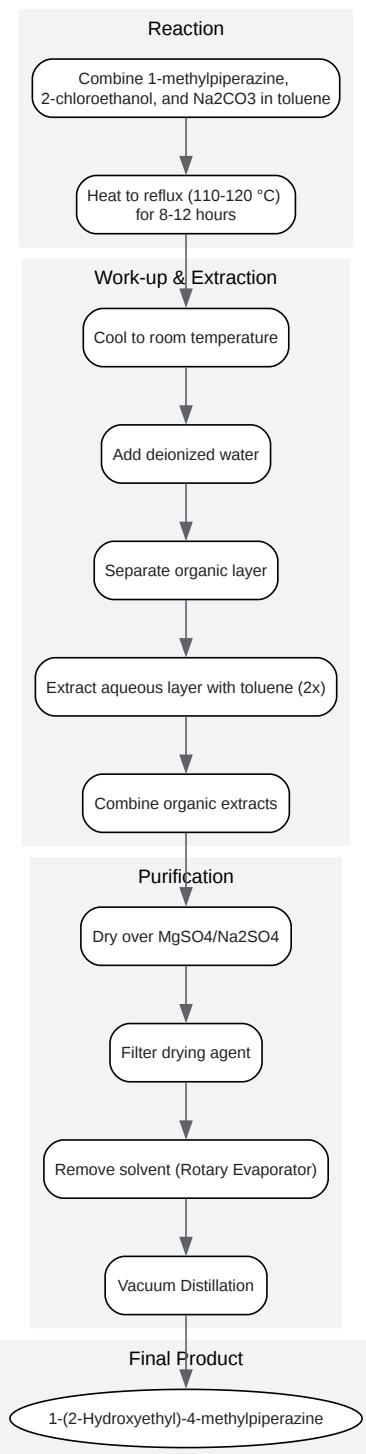
Equipment:

- Round-bottom flask

- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylpiperazine (1.0 eq), 2-chloroethanol (1.1 eq), and sodium carbonate (1.2 eq) in a suitable solvent such as toluene. The sodium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.
- Reaction: Heat the mixture to reflux (approximately 110-120 °C for toluene) and maintain the reflux with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.
- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with toluene. Combine all the organic extracts.
- Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
- Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by vacuum distillation to obtain pure **1-(2-Hydroxyethyl)-4-methylpiperazine** as a colorless to light yellow liquid.


Expected Results

The following table summarizes the expected quantitative data for the synthesis of **1-(2-Hydroxyethyl)-4-methylpiperazine**.

Parameter	Expected Value
Yield	70-85%
Purity (by GC)	> 98%
Refractive Index (20°C)	1.4850 - 1.4870

Experimental Workflow Diagram

Synthesis Workflow for 1-(2-Hydroxyethyl)-4-methylpiperazine

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for 1-(2-Hydroxyethyl)-4-methylpiperazine.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine: An Application Note and Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295415#protocol-for-the-synthesis-of-1-2-hydroxyethyl-4-methylpiperazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com